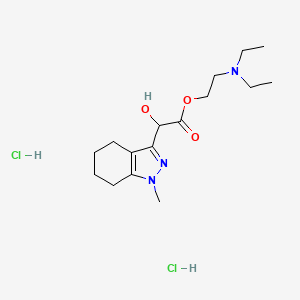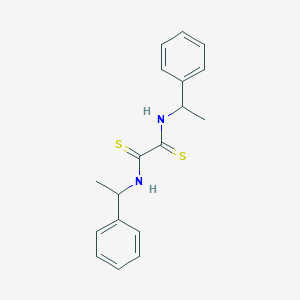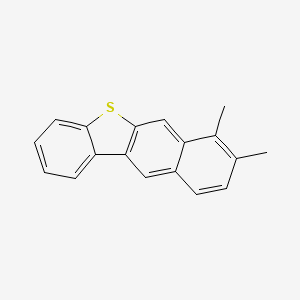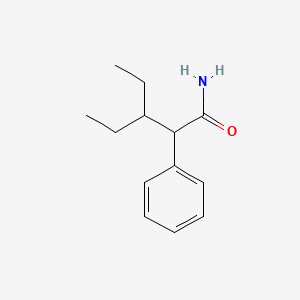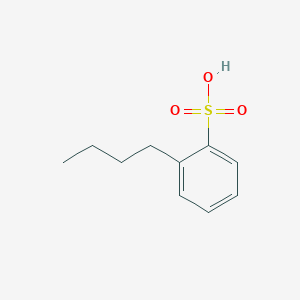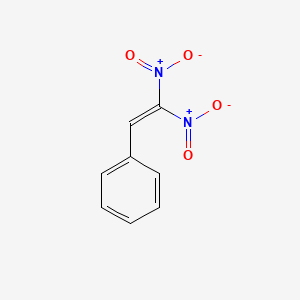
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a propyl chain linked to a phenoxy group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting o-tolyl alcohol with phenol in the presence of a suitable catalyst.
Attachment of the Propyl Chain: The phenoxy intermediate is then reacted with 1-bromo-3-chloropropane to introduce the propyl chain.
Formation of the Piperidine Ring: The resulting compound is further reacted with piperidine to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the compound into its hydrochloride form, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride
- 1-[2-[o-(o-Tolyloxy)phenoxy]propyl]piperidine
Uniqueness
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride stands out due to its unique combination of a piperidine ring and a phenoxy group linked by a propyl chain. This structure imparts specific chemical and biological properties, making it suitable for a wide range of applications. Its hydrochloride form further enhances its solubility and stability, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
26321-09-5 |
|---|---|
Formule moléculaire |
C21H28ClNO2 |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
1-[3-[2-(2-methylphenoxy)phenoxy]propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-18-10-3-4-11-19(18)24-21-13-6-5-12-20(21)23-17-9-16-22-14-7-2-8-15-22;/h3-6,10-13H,2,7-9,14-17H2,1H3;1H |
Clé InChI |
BTZYDPJXNWJMLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=CC=CC=C2OCCCN3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


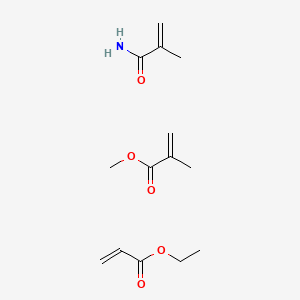
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)

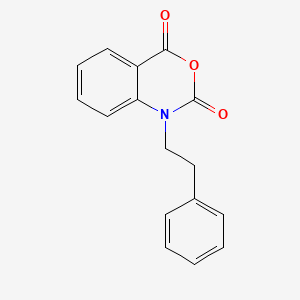
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)

![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
